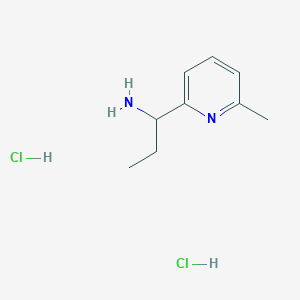
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine group. The compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride typically involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The compound is often purified using techniques such as crystallization or chromatography.
化学反応の分析
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
科学的研究の応用
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
類似化合物との比較
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-Methylpyridin-2-yl)propan-1-amine and N-Methyl-1-(6-methyl-2-pyridinyl)-2-propanamine share structural similarities.
Uniqueness: The presence of the methyl group at the 6-position and the specific arrangement of the amine group confer unique chemical properties and reactivity to this compound, making it distinct from its analogs.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYKWVFLSJAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
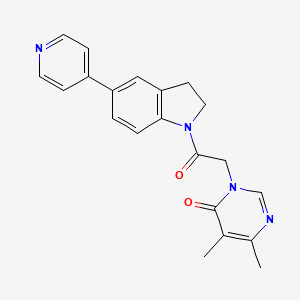
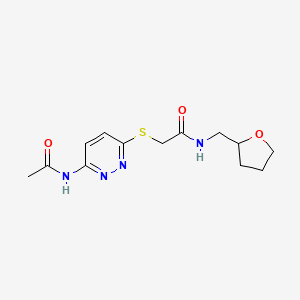
![Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385921.png)
![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)
![2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385923.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2385926.png)
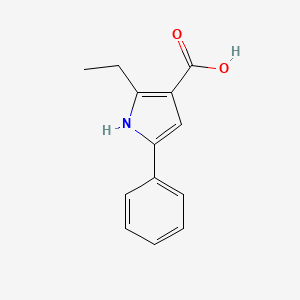


![5-Cyclopropyl-3-[[1-(5H-pyrimido[5,4-b]indol-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2385936.png)
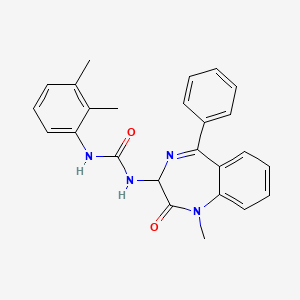
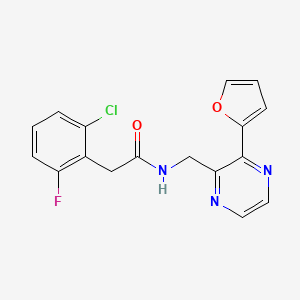
![2-{[1-(2-ethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2385941.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2385942.png)
